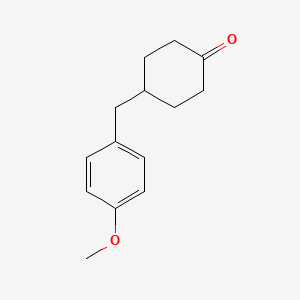

4-(4-Methoxy-benzyl)-cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYADWDOAFPYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 4-(4-Methoxy-benzyl)-cyclohexanone and Analogues

Direct synthesis methods offer efficient pathways to this compound and related structures, primarily through sequential catalytic reactions or condensation strategies.

Catalytic Hydrogenation and Oxidation Sequences for Substituted Cyclohexanones

A prominent strategy for the synthesis of 4-substituted cyclohexanones involves a two-step sequence starting from the corresponding substituted phenol (B47542). In the context of this compound, this would conceptually begin with a precursor that can be converted to the target structure. A more direct and documented approach for a closely related compound, 4-methoxycyclohexanone (B142444), involves the catalytic hydrogenation of 4-methoxyphenol (B1676288) to yield 4-methoxycyclohexanol, which is then oxidized to the desired ketone. google.com

The initial hydrogenation of 4-methoxyphenol is a critical step, and various catalysts and conditions have been explored to optimize this transformation. One patented method describes the hydrogenation of 4-substituted phenols to the corresponding cyclohexanols. google.com Following the hydrogenation, the resulting 4-substituted cyclohexanol (B46403) undergoes oxidation to afford the target cyclohexanone (B45756). Common oxidizing agents for this type of transformation include chromate, manganese oxide, and ruthenium oxide. However, these reagents can be expensive and generate environmentally hazardous by-products. google.com An alternative, more environmentally friendly approach utilizes oxygen-containing gas as the oxidant in the presence of a catalytic system. google.com This method boasts high reaction yields and good selectivity.

| Starting Material | Intermediate | Product | Reagents and Conditions | Yield | Reference |

| 4-Methoxyphenol | 4-Methoxycyclohexanol | 4-Methoxycyclohexanone | 1. Catalytic Hydrogenation 2. Oxidation with oxygen-containing gas | High | google.com |

Aldol (B89426) Condensation Variants for Arylidene Cyclohexanone Frameworks

The Aldol condensation reaction provides a powerful tool for the formation of carbon-carbon bonds and is widely used to construct arylidene cyclohexanone frameworks. This approach involves the reaction of an enolate, generated from a ketone, with an aldehyde. In the context of synthesizing precursors to this compound, the base-catalyzed condensation of cyclohexanone with 4-methoxybenzaldehyde (B44291) is a key transformation.

This reaction typically leads to the formation of α,β-unsaturated ketones. Depending on the stoichiometry of the reactants, either a mono- or a double-aldol condensation product can be obtained. The reaction of one equivalent of cyclohexanone with two equivalents of 4-methoxybenzaldehyde results in the formation of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone. wikipedia.org The mechanism involves the initial formation of an enolate ion from cyclohexanone by the abstraction of an alpha-hydrogen by a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The subsequent dehydration of the aldol addition product yields the arylidene cyclohexanone. wikipedia.orgnih.gov

These arylidene cyclohexanones serve as important precursors. The carbon-carbon double bonds in these molecules can be subsequently reduced through catalytic hydrogenation to yield the saturated this compound structure.

| Ketone | Aldehyde | Product | Catalyst | Reference |

| Cyclohexanone | 4-Methoxybenzaldehyde (2 equiv.) | (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone | Base (e.g., NaOH) | wikipedia.org |

| 4-Methylcyclohexanone | 4-Methoxybenzaldehyde (2 equiv.) | 2,6-bis(4-methoxybenzylidene)-4-methylcyclohexanone | Sodium hydroxide (B78521) | nih.gov |

Construction of the Cyclohexanone Core with Methoxybenzyl Integration

An alternative synthetic philosophy involves the construction of the cyclohexanone ring itself with the 4-methoxybenzyl group or a suitable precursor already in place. This can be achieved through various ring-forming reactions.

Palladium-Catalyzed Migratory Cyclizations Utilizing Methoxybenzyl Alcohol Precursors

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering a diverse array of transformations for the construction of complex molecular architectures. Migratory cyclization reactions, in particular, represent an elegant strategy for the formation of cyclic structures. In a hypothetical context for the synthesis of this compound, a palladium-catalyzed migratory cyclization could be envisioned starting from a carefully designed acyclic precursor containing a methoxybenzyl group.

While specific examples for the direct synthesis of this compound using this method are not prevalent in the reviewed literature, the general principles of palladium-catalyzed cyclization can be applied. Such a reaction might involve an acyclic precursor with a terminal alkyne or alkene and a suitably positioned methoxybenzyl group. The palladium catalyst would facilitate an intramolecular cyclization, potentially involving a migratory insertion step, to form the six-membered ring of the cyclohexanone. The reaction's success would be highly dependent on the nature of the substrate and the specific palladium catalyst and ligands employed.

Ring-Forming Reactions Involving Cyclohexanone Building Blocks

Classic organic reactions that form six-membered rings are also viable strategies for constructing the cyclohexanone core with an integrated methoxybenzyl substituent. Two such powerful methods are the Robinson annulation and the Dieckmann condensation.

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular Aldol condensation to form a cyclohexenone ring. wikipedia.orgmasterorganicchemistry.com To apply this to the synthesis of a this compound precursor, one could envision reacting a Michael acceptor with a ketone that already contains the 4-methoxybenzyl moiety. For instance, a suitably substituted enolate could react with methyl vinyl ketone to initiate the ring formation.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be converted to a cyclic ketone. organic-chemistry.orgyoutube.com This method is particularly useful for the synthesis of five- and six-membered rings. A synthetic route utilizing this reaction would involve an acyclic diester precursor bearing the 4-methoxybenzyl group. Treatment with a base would induce cyclization to form a 2-carboalkoxy-cyclohexanone derivative, which can then be decarboxylated to the desired this compound.

| Ring-Forming Reaction | General Reactants | Key Intermediate | Potential Application |

| Robinson Annulation | Ketone (with 4-methoxybenzyl group) + α,β-Unsaturated Ketone | 1,5-Diketone | Synthesis of a cyclohexenone precursor to this compound |

| Dieckmann Condensation | Acyclic Diester (with 4-methoxybenzyl group) | β-Keto Ester | Synthesis of a β-keto ester precursor to this compound |

Introduction and Manipulation of the 4-Methoxybenzyl Group in Related Structures

A versatile approach to synthesizing this compound involves the introduction of the 4-methoxybenzyl group onto a pre-existing cyclohexanone framework. This can be achieved through various C-C bond-forming reactions or by utilizing the 4-methoxybenzyl (PMB) group as a protecting group that is later incorporated as the desired substituent.

The 4-methoxybenzyl group is a widely used protecting group in organic synthesis, particularly for alcohols. Its introduction is typically achieved through a Williamson ether synthesis, reacting an alcohol with 4-methoxybenzyl chloride or bromide in the presence of a base. While this is a protection strategy, the chemical principles can be adapted for C-alkylation of a cyclohexanone enolate with a 4-methoxybenzyl halide.

The manipulation of the PMB group is also well-documented. A key feature of the PMB group is its lability under oxidative conditions. It can be selectively cleaved in the presence of other protecting groups using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This oxidative deprotection proceeds through a charge-transfer complex, followed by hydrolysis to release the deprotected compound and 4-methoxybenzaldehyde. While typically used for deprotection, understanding these mechanisms allows for strategic manipulation of the 4-methoxybenzyl moiety within a synthetic sequence.

Formation of 4-Methoxybenzyl Esters and Ethers in Model Systems

The 4-methoxybenzyl (PMB) group is a crucial protecting group for alcohols and carboxylic acids in multi-step organic synthesis. Its formation and cleavage are well-established techniques that can be applied to synthetic routes leading to compounds like this compound.

PMB esters can be synthesized through several common methods. The reaction of a carboxylic acid with 4-methoxybenzyl alcohol is a direct approach. Alternatively, the addition of 4-methoxybenzyl alcohol to acid chlorides in the presence of a base is a frequently used method for synthesizing PMB esters nih.gov. Transesterification, where another ester is exchanged with 4-methoxybenzyl alcohol in the presence of an acid catalyst, also provides a viable route to PMB esters nih.gov. A notable method involves the nucleophilic addition of 4-methoxybenzyl alcohol to N-acylimidazoles, a transformation that is effectively promoted by pyridinium (B92312) salts nih.gov.

The cleavage of PMB ethers and esters is a critical step in deprotection. Oxidative cleavage is a common strategy. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving PMB ethers nih.govresearchgate.net. However, attempts to cleave PMB esters with DDQ have been shown to be ineffective nih.gov. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another reagent used for the oxidative removal of PMB ethers nih.gov. Interestingly, aryl(4-methoxyphenyl)methyl (MPM) ethers can be cleaved by heating with acetic acid, offering an economical alternative to DDQ tandfonline.com. Under the same conditions, alkyl MPM ethers are converted directly into the corresponding alkyl acetates tandfonline.com. Reductive cleavage provides another pathway for deprotection. For instance, sodium cyanoborohydride and boron trifluoride etherate can reductively cleave aliphatic MPM ethers to the corresponding alcohols acs.org.

Table 1: Comparison of Deprotection Methods for 4-Methoxybenzyl (PMB) Ethers

| Reagent/Method | Conditions | Substrate | Byproducts | Notes |

|---|---|---|---|---|

| DDQ | Wet Dichloromethane | Aryl and Alkyl PMB Ethers | 4-methoxybenzaldehyde, reduced DDQ | Neutral conditions, but reagent is expensive researchgate.nettandfonline.com. |

| Acetic Acid | 90 °C | Aryl MPM Ethers | (4-methoxyphenyl)methyl acetate (B1210297) | Economical alternative to DDQ for aryl ethers tandfonline.com. |

| Acetic Acid | Prolonged heating | Alkyl MPM Ethers | Corresponding alkyl acetate | Direct conversion to the acetate tandfonline.com. |

| NaCNBH₃ / BF₃·OEt₂ | Refluxing THF | Aliphatic MPM Ethers | 4-methylanisole | Reductive cleavage, providing easily separable byproducts acs.org. |

| Electrochemical Oxidation | Flow electrolysis cell | Various PMB Ethers | p-methoxybenzaldehyde dimethyl acetal (B89532) | Avoids chemical oxidants and allows for electrolyte reuse nih.govsoton.ac.uksoton.ac.uk. |

Electrosynthesis Applications for Methoxybenzyl Moieties

Electrosynthesis offers a green and efficient alternative for chemical transformations, avoiding the need for stoichiometric chemical oxidants or reductants. This methodology has been successfully applied to the deprotection of p-methoxybenzyl (PMB) ethers.

Electrochemical deprotection of PMB ethers can be performed in an undivided electrochemical flow reactor using a methanol (B129727) solution nih.govsoton.ac.uksoton.ac.uksemanticscholar.orgresearchgate.net. This process yields the unprotected alcohol and p-methoxybenzaldehyde dimethyl acetal as a byproduct nih.govsoton.ac.uksoton.ac.uksemanticscholar.orgresearchgate.net. A key advantage of this method is the elimination of chemical oxidants, and the added electrolyte, such as tetraethylammonium (B1195904) tetrafluoroborate (B81430) (BF₄NEt₄), can be recovered and reused nih.govsoton.ac.uksoton.ac.uksemanticscholar.org. This technique has been successfully applied to a variety of substrates, achieving high conversions in a single pass with yields up to 92% nih.govsoton.ac.uk. Furthermore, the electrochemical approach allows for the selective removal of the PMB protecting group in the presence of other common alcohol protecting groups nih.govsoton.ac.uksoton.ac.uk.

The scalability of this process has been demonstrated, with productivities reaching up to 7.5 g/h nih.govsoton.ac.uk. This highlights the potential of electrosynthesis as a practical and sustainable method for deprotection in larger-scale synthetic applications.

Advanced Synthetic Techniques and Sustainable Methodologies

Modern organic synthesis is increasingly focused on the development of efficient and environmentally benign methods. Advanced techniques such as microwave-assisted synthesis, adherence to green chemistry principles, and the use of novel reaction media like supramolecular systems are at the forefront of this evolution.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods semanticscholar.org. This technique has been particularly effective in Friedel-Crafts reactions, which are fundamental for forming carbon-carbon bonds.

The Friedel-Crafts acylation of aromatic compounds, a key step in the synthesis of many ketones, can be significantly enhanced by microwave irradiation magtech.com.cnsemanticscholar.orgscirp.org. For instance, the benzoylation of aromatic compounds using benzoic anhydride (B1165640) and a bismuth triflate catalyst can be carried out efficiently under solvent-free microwave conditions, resulting in good yields within short reaction times semanticscholar.org. The catalyst in this system is also recoverable and reusable semanticscholar.org. In another example, the microwave-assisted Friedel-Crafts acylation of toluene (B28343) with various anhydrides in the presence of aluminum chloride was completed in 15 minutes, yielding a single regioisomer in 60–76% yield acs.org.

Microwave irradiation has also been successfully applied to the synthesis of cyclohexanone derivatives. For example, the synthesis of dibenzylidenecyclohexanone derivatives through a crossed aldol condensation of benzaldehyde (B42025) derivatives and cyclohexanone was achieved in high yields (93-100%) in just 2 minutes under microwave irradiation with a sodium hydroxide catalyst semanticscholar.orgugm.ac.iddoaj.orgsemanticscholar.orgresearchgate.net. This demonstrates the efficiency of MAOS in constructing the cyclohexanone core.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Dibenzylidenecyclohexanone Derivatives

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Stirring | 120 min (stirring) + 24 h (standing) | Lower yields | NaOH catalyst, 10 °C semanticscholar.org. |

| Microwave-Assisted (MAOS) | 2 min | 93-100% | NaOH catalyst, microwave irradiation semanticscholar.orgugm.ac.iddoaj.orgsemanticscholar.orgresearchgate.net. |

Green Chemistry Principles in Compound Preparation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The 12 Principles of Green Chemistry provide a framework for achieving this goal.

One of the core principles is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product acs.org. For instance, a catalytic hydrogenation reaction has a 100% atom economy in principle, as all atoms of the reactants are incorporated into the product acs.org. Another key principle is the use of safer solvents and auxiliaries acs.org. This has led to the exploration of more environmentally benign solvents like cyclopentyl methyl ether (CPME) for reactions such as the synthesis of β-nitro ketones rsc.org.

The development of environmentally friendly catalysts is also a major focus innoget.comyedarnd.com. For example, polyoxometalate (POM) catalysts are being investigated for aerobic oxidation reactions to produce ketones and aldehydes, offering a green alternative to traditional oxidation methods innoget.comyedarnd.com. Furthermore, minimizing derivatization steps, such as the use of protecting groups, is encouraged to reduce waste acs.org. When protecting groups are necessary, developing greener deprotection methods, like the electrochemical cleavage of PMB ethers, aligns with green chemistry principles nih.govsoton.ac.uksoton.ac.uk.

Recent advancements also include the use of mechanochemistry, which can lead to selective and efficient reactions, often using water as a solvent and reducing the need for traditional heating nih.gov.

Use of Supramolecular Media in Synthetic Transformations

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions youtube.comwikipedia.org. These interactions can be harnessed to create organized molecular assemblies, such as micelles, which can act as nanoreactors for organic transformations in aqueous media, a field known as micellar catalysis nih.govsemanticscholar.orgacs.org.

Micelles, formed by the self-assembly of surfactants in water, can solubilize organic reactants in their hydrophobic core, effectively increasing local concentrations and accelerating reaction rates nih.govsemanticscholar.orgacs.org. This allows many reactions that typically require high temperatures and organic solvents to proceed under milder conditions in water nih.govsemanticscholar.orgacs.org. Micellar catalysis has been successfully applied to various carbon-carbon bond-forming reactions, including Suzuki and Heck couplings, which are crucial for creating complex organic molecules pnas.org.

The use of "designer" surfactants can lead to the formation of micelles with specific shapes and sizes, which can influence reaction conversion and yields acsgcipr.org. These supramolecular systems offer a greener alternative to conventional organic synthesis by reducing the reliance on volatile and often toxic organic solvents pnas.org. The ability of these systems to facilitate reactions in water under mild conditions makes supramolecular catalysis a promising strategy for the sustainable synthesis of chemical compounds acs.org.

Chemical Reactivity and Transformation Pathways

Reactions at the Cyclohexanone (B45756) Carbonyl Center

The ketone functional group is a hub of reactivity, susceptible to nucleophilic attack and rearrangements, making it a versatile handle for molecular elaboration.

Oxidation: The oxidation of cyclohexanones typically leads to the cleavage of the cyclic structure, yielding dicarboxylic acids. While specific studies on 4-(4-methoxy-benzyl)-cyclohexanone are not prevalent, general methods for cyclohexanone oxidation are applicable. For instance, oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) cleaves the C-C bond adjacent to the carbonyl, ultimately forming diacids. researchgate.netmasterorganicchemistry.com A notable product from the oxidation of cyclohexanone itself is adipic acid. researchgate.net Dawson-type polyoxometalates in the presence of hydrogen peroxide have also been used to catalyze the oxidation of cyclohexanone and its derivatives, yielding a mixture of mono- and di-acids, including adipic, glutaric, and succinic acids. researchgate.net The benzylic position of the 4-(4-methoxy-benzyl) substituent is also susceptible to oxidation, potentially leading to a carboxylic acid under harsh conditions if a benzylic hydrogen is present. masterorganicchemistry.com

Reduction: The carbonyl group of this compound can be readily reduced to a secondary alcohol, creating cis and trans diastereomers of 4-(4-methoxy-benzyl)-cyclohexanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Biocatalytic reductions offer a high degree of stereoselectivity. Studies on the constitutional isomer, 2-(4-methoxybenzyl)-1-cyclohexanone, using plant cell cultures of Solanum aviculare, have demonstrated the formation of both cis and trans cyclohexanol (B46403) derivatives. researchgate.netcas.cz A significant stereoselectivity was observed in these biotransformations, highlighting the potential for enzymatic systems to control the stereochemical outcome of the reduction. researchgate.net

| Transformation | Reagent/Catalyst | Typical Products | Reference |

|---|---|---|---|

| Oxidation | Dawson-type polyoxometalates / H₂O₂ | Adipic acid, Glutaric acid, Succinic acid | researchgate.net |

| Reduction (Biocatalytic) | Solanum aviculare cells | cis- and trans-2-(4-methoxybenzyl)-1-cyclohexanol | researchgate.netcas.cz |

The reaction of the ketone in this compound with a primary amine results in the formation of an imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and reversible, often requiring the removal of water to drive the equilibrium toward the product. masterorganicchemistry.comoperachem.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N double bond of the imine. libretexts.org

Imines are versatile synthetic intermediates. For example, they can be reduced to secondary amines through a process known as reductive amination. Combining imine formation and reduction in a single pot provides a direct route from ketones to amines. Furthermore, imines can participate in various carbon-carbon bond-forming reactions, serving as electrophiles or, after conversion to enamines, as nucleophiles. A catalyst-free method has been developed for synthesizing 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. nih.gov

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Cyclohexanone, Primary Amine | Acid catalyst (e.g., acetic acid), Heat | Imine (Schiff Base) | operachem.com |

| 4-tert-butylcyclohexanone, Isopropylamine | 4A molecular sieves, Ether | Imine | operachem.com |

| (E)-2-arylidene-3-cyclohexenones, Primary amine | Heat, Catalyst-free | 2-benzyl-N-substituted aniline | nih.gov |

Baeyer-Villiger Oxidation: This reaction is a cornerstone transformation for cyclic ketones, converting them into lactones (cyclic esters) using peroxy acids (e.g., m-CPBA) or other peroxides. rsc.orgadichemistry.com The mechanism involves the nucleophilic addition of the peroxy acid to the protonated carbonyl group, followed by a concerted rearrangement step. In this step, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. The regioselectivity of the migration is determined by the "migratory aptitude" of the substituents, which generally follows the order: H > tertiary alkyl > secondary alkyl ≈ benzyl (B1604629) > aryl > primary alkyl > methyl. adichemistry.com

For this compound, the migrating group would be one of the two secondary carbons of the cyclohexanone ring. Since the substituent is at the 4-position, the two possible migration pathways are electronically similar, but the substitution pattern would lead to a substituted ε-caprolactone. Chemo-enzymatic methods using lipases and urea-hydrogen peroxide have been developed as a green alternative for the Baeyer-Villiger oxidation of substituted cyclohexanones. rsc.orgresearchgate.netresearchgate.net

Dakin Reaction: The Dakin reaction is the oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone with hydrogen peroxide in a basic medium to form a benzenediol and a carboxylate. acs.org While not directly applicable to this compound itself (as it lacks a phenolic hydroxyl group), the mechanism is related to the Baeyer-Villiger oxidation. It involves the migration of an aryl group instead of an alkyl group, leading to the formation of a phenyl ester intermediate which is then hydrolyzed under the reaction conditions. adichemistry.com The principles of oxidative rearrangement seen in both reactions are fundamental in synthetic organic chemistry.

Transformations Involving the Cyclohexane (B81311) Ring

Beyond the carbonyl group, the saturated carbocyclic ring offers opportunities for structural modification through ring size changes and direct functionalization of its C-H bonds.

Ring expansion of cyclohexanones provides access to valuable seven-membered rings (cycloheptanones). A powerful method for the one-carbon homologation of 4-substituted cyclohexanones involves their reaction with diazo compounds. For example, the reaction with α-diazomethylphosphonates, catalyzed by a chiral boron Lewis acid, can achieve a desymmetrizing asymmetric ring expansion. rsc.orgrsc.org This process generates chiral cycloheptanones bearing a β-ketophosphonate group with high enantiomeric excess. rsc.orgrsc.org

Similarly, chiral aluminum Lewis acids have been used to catalyze the asymmetric ring expansion of 4-substituted cyclohexanones with α-diazoacetates. nih.govthieme-connect.com These desymmetrization strategies are significant as they create remote chiral centers from a prochiral starting material. Another approach involves a ring-expansion reaction mediated by a chiral 1,3-azidopropanol derivative, converting a 4-substituted cyclohexanone into a 5-substituted caprolactam with high enantiopurity. nih.gov

| Reagent | Catalyst/Promoter | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| α-diazomethylphosphonates | Chiral boron Lewis acid | Chiral β-ketophosphonate | Desymmetrizing asymmetric expansion | rsc.orgrsc.org |

| α-diazoacetates | Chiral aluminum Lewis acid | Chiral cycloheptanone | Construction of remote α,δ-chiral centers | nih.govthieme-connect.com |

| Chiral 1,3-azidopropanol | BF₃·OEt₂ | Enantiopure 5-substituted caprolactam | Diastereoselective ring-expansion | nih.gov |

Directly converting unactivated C(sp³)–H bonds into C-C or C-heteroatom bonds is a major goal in modern organic synthesis. For substituted cyclohexanones, this allows for modifications without relying on the reactivity of the carbonyl group.

Enzymatic methods have shown promise for this type of transformation. Ene reductases (EREDs) have been found to facilitate an intramolecular β-C-H functionalization of substituted cyclohexanones. osti.govnih.govillinois.edu The mechanism is believed to involve an initial enzymatic dehydrogenation to form an α,β-unsaturated ketone intermediate, which can then undergo further reactions. nih.govillinois.edu

Photocatalysis offers another powerful tool. Decatungstate anion photocatalysis, for instance, can achieve site-selective C–H functionalization. acs.org The selectivity is governed by a combination of polar and steric effects, allowing for the functionalization of C-H bonds that are remote from the activating carbonyl group. For example, in a 2,4-disubstituted cyclohexanone, a methine C–H bond in an alkyl tether was selectively functionalized over other C-H bonds within the molecule. acs.org These methods provide a pathway to introduce new functional groups onto the cyclohexane scaffold of molecules like this compound in a highly controlled manner.

Reactivity of the 4-Methoxybenzyl Substituent

The 4-methoxybenzyl group, often abbreviated as PMB or MPM, is a crucial functional moiety in organic synthesis, primarily utilized as a protecting group for alcohols. chem-station.com Its reactivity is largely dictated by the electron-rich benzene (B151609) ring and the benzylic position.

Electrophilic Aromatic Substitution Patterns

The aromatic ring of the 4-methoxybenzyl group is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the methoxy (B1213986) group (-OCH₃). The methoxy group is a strong electron-donating group, which increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com

This electron-donating nature also directs incoming electrophiles to specific positions on the ring. The methoxy group is an ortho, para-director, meaning that electrophilic substitution will preferentially occur at the carbon atoms ortho (adjacent) and para (opposite) to the methoxy group. libretexts.org In the case of the 4-methoxybenzyl substituent, the para position is already occupied by the benzyl group attached to the cyclohexanone ring. Therefore, electrophilic aromatic substitution on the 4-methoxybenzyl moiety of this compound is expected to occur predominantly at the ortho positions (C-3 and C-5) relative to the methoxy group.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation of the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comleah4sci.com The specific conditions for these reactions would need to be carefully controlled to favor substitution on the activated 4-methoxybenzyl ring. libretexts.org

Cleavage and Deprotection Strategies of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group is widely used as a protecting group for alcohols due to its stability under many reaction conditions and the variety of methods available for its removal. nih.gov The cleavage of the PMB ether can be achieved under oxidative, acidic, or reductive conditions.

Oxidative Cleavage: A common method for deprotecting PMB ethers is through oxidation, often using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). chem-station.comresearchgate.net The reaction proceeds via the formation of a charge-transfer complex between the electron-rich PMB ether and the electron-deficient DDQ, followed by hydrolysis to release the alcohol and p-methoxybenzaldehyde. chem-station.com Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another effective oxidant for this purpose. acs.org Metal-free photoredox catalysis has also been developed as a mild and efficient method for the oxidative deprotection of PMB ethers. acs.org

Acidic Cleavage: While stable to many acidic conditions, the PMB group can be removed with strong acids like trifluoroacetic acid (TFA). researchgate.net Lewis acids such as aluminum chloride (AlCl₃) and tin(II) chloride (SnCl₂) in the presence of a scavenger like ethyl mercaptan (EtSH) can also effect cleavage. researchgate.net A combination of sodium cyanoborohydride and boron trifluoride etherate offers a reductive cleavage pathway under acidic conditions, yielding the alcohol and 4-methylanisole. acs.org

Reductive Cleavage: Hydrogenation using a transition metal catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst), can cleave the PMB group, although this method may also reduce other functional groups like alkenes. nih.gov

Other Methods: Other reagents and methods for PMB deprotection include phosphorus oxychloride (POCl₃), which can be mild and selective, and chlorosulfonyl isocyanate-sodium hydroxide (CSI-NaOH). researchgate.netresearchgate.net

The choice of deprotection strategy depends on the other functional groups present in the molecule to ensure selective cleavage without affecting other parts of the structure. soton.ac.uk

| Deprotection Method | Reagents | Byproducts | Key Features |

| Oxidative | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) chem-station.comresearchgate.net | p-Methoxybenzaldehyde chem-station.com | Mild, selective cleavage in the presence of other protecting groups. researchgate.net |

| Ceric Ammonium Nitrate (CAN) acs.org | p-Methoxybenzaldehyde | Effective for a range of substrates. acs.org | |

| Metal-free photoredox catalysis acs.org | p-Methoxybenzaldehyde | Mild, environmentally friendly. acs.org | |

| Acidic | Trifluoroacetic acid (TFA) researchgate.net | 4-Methoxybenzyl trifluoroacetate | Requires strong acid conditions. |

| Lewis Acids (e.g., AlCl₃, SnCl₂) + Scavenger researchgate.net | Varies with scavenger | Can be selective under mild conditions. researchgate.net | |

| NaCNBH₃ + BF₃·OEt₂ acs.org | 4-Methylanisole acs.org | Reductive cleavage under acidic conditions. acs.org | |

| Reductive | H₂, Pd/C or Pd(OH)₂ nih.gov | Toluene (B28343) derivative | Can also reduce other functional groups. nih.gov |

| Other | Phosphorus oxychloride (POCl₃) researchgate.net | 4-Methoxybenzyl chloride researchgate.net | Mild and selective. researchgate.net |

| Chlorosulfonyl isocyanate-NaOH researchgate.net | Varies | Mild methodology. researchgate.net |

Cascade and Multi-Component Reaction Systems

The bifunctional nature of this compound, possessing both a ketone and an activated aromatic ring, makes it a valuable substrate for cascade and multi-component reactions, allowing for the rapid construction of complex molecular architectures.

Formal Annulation Reactions

Annulation reactions are ring-forming processes. The cyclohexanone moiety of this compound can participate in various annulation strategies to build fused or spirocyclic ring systems. A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.org In this context, the enolate of this compound could act as the nucleophile in a Michael addition to an α,β-unsaturated ketone, initiating the annulation sequence. wikipedia.org

More contemporary methods, such as tandem carbene and photoredox-catalyzed formal [5+1] cycloadditions, provide mild and convergent routes to substituted cyclohexanones and could potentially be adapted for use with substrates like this compound. nih.govnih.gov Cascade reactions involving double Michael additions have also been employed to synthesize highly functionalized cyclohexanones. beilstein-journals.org

Cyclization Reactions Leading to Fused Heterocycles

The presence of both the cyclohexanone and the 4-methoxybenzyl group allows for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, under specific conditions, the aromatic ring could act as a nucleophile, attacking an electrophilically activated form of the ketone (e.g., an enol ether or enamine derivative), leading to the formation of a new ring fused to the cyclohexanone.

Furthermore, the ketone can be a starting point for the synthesis of various heterocycles. For example, reaction with hydrazines could lead to pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could form oximes, which can undergo further cyclization. researchgate.net Multicomponent reactions (MCRs) are particularly powerful for synthesizing heterocycles in a single step from three or more starting materials. organic-chemistry.orgnih.gov For example, a Biginelli or Hantzsch-type reaction, which typically involves a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or ammonia (B1221849) source, could potentially be adapted. In such a scenario, the cyclohexanone moiety could be modified to participate as the dicarbonyl equivalent or a related reactive intermediate.

Palladium-catalyzed cascade reactions are also a prominent strategy for synthesizing fused heterocycles. mdpi.com These reactions can involve a sequence of cross-coupling, amination, and cyclization steps to build complex heterocyclic frameworks. mdpi.com The this compound, with its multiple functional handles, could be a versatile substrate for such transformations.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

No published ¹H, ¹³C, or ¹⁵N NMR data for 4-(4-Methoxy-benzyl)-cyclohexanone could be located.

Specific IR and Raman spectra for this compound are not available in surveyed databases or literature.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data has been published for this compound.

Information regarding the crystal system and unit cell parameters for this compound is not available.

Details on the molecular packing and intermolecular interactions for this compound have not been reported.

Advanced Morphological and Surface Analysis (e.g., Scanning Electron Microscopy)

No SEM or other advanced morphological analyses for this compound are documented in the scientific literature.

Stereochemical and Conformational Studies

The stereochemistry and conformational preferences of cyclohexanone (B45756) derivatives are influenced by the interplay of various factors, including steric hindrance, electronic effects, and non-covalent interactions.

In derivatives of this compound, the cyclohexanone ring has been observed to adopt conformations such as a slightly distorted chair. In some related complex structures, the cyclohexene (B86901) ring, a substructure within a larger fused system, has been found in a sofa conformation. researchgate.net The flexibility of the ring allows for various conformations, including half-chair, twist-boat, and sofa forms, depending on the specific substitution pattern and crystalline environment. libretexts.orgresearchgate.net For instance, in certain pyranochromene derivatives containing a cyclohexene ring, a sofa conformation is adopted. researchgate.net The specific conformation is a result of minimizing steric interactions, such as 1,3-diaxial interactions, and optimizing electronic interactions within the molecule. libretexts.org

| Compound/Derivative Family | Observed Conformation(s) | Reference |

|---|---|---|

| Cyclohexanone | Chair, Boat, Twist-Boat | libretexts.org |

| 2,6-Bis(4-methoxybenzylidene)cyclohexanone | Slightly distorted chair | |

| Pyranochromene derivatives with a cyclohexene ring | Sofa | researchgate.net |

In derivatives of this compound that contain exocyclic double bonds, such as dibenzylidenecyclohexanones, the geometric isomerism around these double bonds is a key stereochemical feature. The (E,E)-geometry is commonly observed for these types of compounds, as it represents the thermodynamically more stable arrangement where the bulky benzylidene groups are positioned to minimize steric hindrance. acs.org

| Compound | Assigned Geometry | Method of Determination | Reference |

|---|---|---|---|

| (2E,6E)-2,6-Bis[4-(methylthio)benzylidene]cyclohexanone | E,E | X-ray diffraction, NMR spectroscopy | acs.org |

| Symmetrical dibenzylidene derivatives of cyclohexanone | E,E | X-ray diffraction | acs.org |

| Divinyl ketones | E and Z isomers | 2D NOESY, 13C–{1H} selective J-resolved NMR | rsc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular structures and energies. The two most prominent methods for this are Density Functional Theory and Hartree-Fock theory.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(4-Methoxy-benzyl)-cyclohexanone, this would involve determining the preferred conformation of the cyclohexanone (B45756) ring (e.g., chair, boat) and the orientation of the equatorial or axial 4-methoxybenzyl substituent.

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the complex many-electron wavefunction as a single Slater determinant. nih.govresearchgate.net It treats each electron as moving in the average field of all other electrons, but it neglects the explicit correlation between the motions of individual electrons. While computationally efficient, this omission can affect the accuracy of the results. researchgate.net

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov Instead of the complex wavefunction, DFT uses the electron density—a simpler, three-dimensional quantity—to calculate the molecule's energy. researchgate.net It includes electron correlation effects through an exchange-correlation functional. Various functionals exist, such as the popular B3LYP hybrid functional, which combines parts of the exact HF exchange with DFT exchange and correlation. nih.govresearchgate.netnih.gov Studies on related cyclohexanone derivatives have employed functionals like PBE0 and APFD to investigate their properties. researchgate.netuj.ac.zaacs.orgnih.gov For a molecule like this compound, DFT methods like B3LYP would be expected to provide a reliable prediction of its ground-state geometry. researchgate.netnih.gov

A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals within the HF or DFT frameworks. The choice of basis set is critical, as it directly influences the accuracy and cost of the calculation.

Pople-style basis sets: These are commonly used and denoted by nomenclatures like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.gov

The numbers (6-31G, 6-311G) indicate the number of functions used to describe core and valence electrons (a larger set, like 6-311G, is more flexible and generally more accurate).

Polarization functions (d,p) are added to allow orbitals to change shape, which is crucial for describing chemical bonds accurately.

Diffuse functions (+, ++) are important for describing systems with delocalized electrons or anions, as they allow orbitals to occupy a larger region of space. researchgate.net For the methoxy (B1213986) group and aromatic ring in this compound, diffuse functions could be important.

Correlation-consistent basis sets: Denoted as cc-pVDZ, aug-cc-pVTZ, etc., these are designed to systematically converge towards the complete basis set limit, offering a path to highly accurate results, albeit at a higher computational expense. pnrjournal.com

Studies on similar molecules show a wide range of basis sets being used. For instance, investigations into anisole (B1667542) and cyclohexanone derivatives have utilized basis sets from 6-31+G(d,p) to 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.netuj.ac.zaijert.org The selection always represents a compromise; a larger, more flexible basis set like 6-311++G(d,p) would be ideal for capturing the subtle electronic effects of the methoxy and benzyl (B1604629) groups but requires more computational resources than a smaller one like 6-31G(d,p).

Electronic Structure Analysis

Beyond geometry, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imist.maajchem-a.com

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons (i.e., its nucleophilicity). A higher E_HOMO indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level (E_LUMO) relates to the molecule's ability to accept electrons (i.e., its electrophilicity). A lower E_LUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. ajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive.

For this compound, the HOMO would likely have significant contributions from the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would be primarily localized on the carbonyl group's π* antibonding orbital. Theoretical studies on analogous cyclohexanone derivatives have used FMO analysis to predict their reactivity. researchgate.netuj.ac.zamdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Cyclohexanone Derivatives (Data from Analogous Systems) This table presents representative data from a DFT study on various cyclohexanone derivatives to illustrate typical FMO energy values. The values are not specific to this compound.

| Compound Analogue | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Cyclohexanone Derivative H1 | -7.919 | -1.225 | 6.694 |

| Cyclohexanone Derivative H2 | -8.163 | -1.551 | 6.612 |

| Cyclohexanone Derivative H3 | -8.136 | -1.633 | 6.503 |

| Cyclohexanone Derivative H5 | -7.157 | -1.633 | 5.524 |

Data adapted from theoretical studies on cyclohexanone derivatives. researchgate.netuj.ac.za

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction by transforming it into localized bonds and lone pairs, similar to a Lewis structure. theaic.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. researchgate.netnih.gov

Hyperconjugation is the delocalization of electron density from a filled (donor) NBO (like a C-C or C-H bond) to an empty (acceptor) NBO (like an antibonding C=O* orbital). This interaction stabilizes the molecule. The strength of this stabilization is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). theaic.org

In this compound, key interactions would include:

Delocalization from the oxygen lone pairs (n) of the methoxy group to the antibonding π* orbitals of the benzene ring.

Delocalization from the C-H and C-C bonds of the cyclohexyl ring into the antibonding π* orbital of the carbonyl group (C=O*).

NBO analysis on 2-substituted cyclohexanones has shown how these hyperconjugative interactions can influence the conformational preferences of the molecule. researchgate.net

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) from an Analogous Benzyl System This table provides examples of NBO analysis results from a study on a benzyl derivative to illustrate the concept. The values are not specific to this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N10 | π* (C1-C6) | 40.11 | Lone Pair -> Antibonding π |

| π (C1-C6) | π* (C2-C3) | 19.79 | π -> Antibonding π |

| LP (2) O8 | σ* (C17-N10) | 24.33 | Lone Pair -> Antibonding σ |

| σ (C2-C3) | σ* (C1-C11) | 4.87 | σ -> Antibonding σ |

Data adapted from a DFT/NBO study on Benzyl(3-fluoro-4-morpholinophenyl)carbamate. pnrjournal.com LP denotes a lone pair.

A Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the electrostatic potential mapped onto the surface of a molecule's electron density. conicet.gov.ar It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. dergipark.org.tr The surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. conicet.gov.ardergipark.org.tr

Blue: Regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. conicet.gov.ar

Green/Yellow: Regions of intermediate or near-zero potential, often associated with nonpolar parts of the molecule like C-H bonds in an alkyl chain.

For this compound, the MEPS would be expected to show:

A strong negative potential (red) around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor and a site for electrophilic attack.

A negative potential also localized on the oxygen atom of the methoxy group.

Regions of positive potential (blue) around the hydrogen atoms, particularly any acidic alpha-hydrogens adjacent to the carbonyl group.

The benzene ring would show a region of negative potential above and below the plane of the ring due to the π-electron cloud, influenced by the electron-donating methoxy group.

This analysis helps identify the most likely sites for intermolecular interactions, which is crucial for understanding its chemical and biological behavior. nih.govmdpi.com

Prediction of Spectroscopic Parameters

For instance, in a study on (2E,6E)-2-benzylidene-6-(4-methoxybenzylidene)cyclohexanone, Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) analyses were conducted to confirm the presence of characteristic functional groups. researchgate.net Theoretical calculations using the Hartree-Fock method with a 6-31G(d,p) basis set were performed to derive the optimized geometry and predict vibrational frequencies. researchgate.net Such studies often involve comparing the calculated spectra with experimental data to assign vibrational modes based on Potential Energy Distribution (PED). researchgate.net

Similarly, computational studies on cyclohexanone and its derivatives have utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to calculate the molecular structure and vibrational frequencies. bibliotekanauki.pl The insights from these related molecules suggest that a similar computational approach for "this compound" would likely involve geometry optimization followed by frequency calculations to predict its IR and Raman spectra. The predicted wavenumbers would correspond to the vibrational modes of the cyclohexanone ring, the benzyl group, and the methoxy substituent.

A theoretical investigation of (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (B77674) (MMDA), which contains the 4-methoxybenzyl moiety, employed B3LYP and B3PW91 methods with a 6-311G(d,p) basis set for geometry optimization and frequency calculations. dergipark.org.tr This further underscores the common computational methods used for predicting spectroscopic parameters in related structures.

Table 1: Predicted Spectroscopic Data for Related Cyclohexanone Derivatives

| Compound/Method | Predicted Parameter | Value | Reference |

| (2E,6E)-2-benzylidene-6-(4-methoxybenzylidene)cyclohexanone / HF/6-31G(d,p) | Lower optical cut-off | ~487 nm | researchgate.net |

| Cyclohexanone / B3LYP/6-311++G(d,p) | Dipole Moment (μ) | Not specified in abstract | bibliotekanauki.pl |

| (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate / DFT | HOMO-LUMO Gap | Not specified in abstract | dergipark.org.tr |

This table is illustrative and compiles data from studies on analogous compounds due to the absence of direct data for this compound.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optical data storage and communications. researchgate.net Computational chemistry plays a crucial role in the prediction and understanding of the NLO properties of organic molecules.

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. usp.br Theoretical calculations of β can predict the NLO potential of a compound. For chalcone (B49325) derivatives, which are structurally related to benzylidene cyclohexanones, it has been shown that the presence of red-shifted one- and two-photon absorption bands and the number of discernible absorption bands are important factors for achieving high β values. physchemres.org

In a study on (2E,6E)-2-benzylidene-6-(4-methoxybenzylidene)cyclohexanone, the first-order molecular hyperpolarizability was estimated using Hartree-Fock calculations with the 6-31G(d,p) basis set. researchgate.net The calculated value was found to be significant, suggesting that this class of compounds possesses notable NLO properties. researchgate.net Another study on a similar chalcone derivative reported a first-order hyperpolarizability of 7.077 × 10⁻³⁰ esu, which is more than 25 times that of urea (B33335), a standard NLO reference material. researchgate.net

For cyclohexanone itself, the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) have been calculated using the B3LYP density functional model with a 6-311++G(d,p) basis set. bibliotekanauki.pl These calculations provide a baseline for understanding the NLO properties of substituted cyclohexanones. The introduction of a 4-methoxybenzyl group would be expected to significantly influence the electronic distribution and, consequently, the hyperpolarizability.

Theoretical investigations on push-pull triarylamine molecules have combined hyper-Rayleigh scattering (HRS) experiments with DFT calculations to study the dynamic first-order hyperpolarizability. usp.br Such studies highlight the importance of donor-acceptor charge transfer in enhancing NLO properties. usp.br

Table 2: Calculated First-Order Hyperpolarizability for Related Compounds

| Compound | Method | β Value (esu) | Reference |

| (2E,6E)-2-(4-fluorobenzylidine)-6-(4-methoxybenzylidine)cyclohexanone derivative | Hartree-Fock/6-31G(d,p) | 7.077 × 10⁻³⁰ | researchgate.net |

| Push-pull triarylamine (EWG = CN) | DFT/tuned CAM-B3LYP/6-311++G(d,p) | 56 × 10⁻³⁰ | usp.br |

| Push-pull triarylamine (EWG = Vin) | DFT/tuned CAM-B3LYP/6-311++G(d,p) | ~400 × 10⁻³⁰ | usp.br |

This table presents data from studies on analogous compounds to illustrate the typical range of calculated hyperpolarizability values.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or chemical properties. nih.gov These models are valuable in drug design and materials science for predicting the properties of new compounds.

While no specific QSAR studies on "this compound" were identified, research on related cyclohexanone derivatives demonstrates the applicability of this methodology. For instance, QSAR studies have been performed on 2,6-bis(arylidene)cyclohexanone derivatives to model their anti-leukemia activity. nih.gov In such studies, molecular descriptors representing electronic, steric, and hydrophobic properties are correlated with biological activity.

In a QSAR study of 1-benzyl-4[ω(substituted phthalimido)alkyl]piperidines as acetylcholinesterase inhibitors, significant correlations were obtained using van der Waals volume and a topochemical index, indicating that the inhibitory activity is primarily controlled by the topochemical features of the molecules. nih.gov For benzene derivatives, QSAR models have been developed based on the energies and nodal orientations of near-frontier pi-like orbitals, highlighting the quantum mechanical nature of drug-receptor interactions. researchgate.net

For a hypothetical QSAR study of "this compound," one would typically generate a set of related compounds with varying substituents on the benzyl ring or cyclohexanone core. Molecular descriptors for these compounds would be calculated and then correlated with a specific property of interest using statistical methods like multiple linear regression or machine learning algorithms.

Table 3: Examples of Descriptors Used in QSAR Studies of Related Compounds

| Study Subject | Descriptors Used | Predicted Property | Reference |

| 2,6-bis(arylidene)cyclohexanones | Electronic (EWG/EDG) | Anti-leukemia activity | nih.gov |

| 1-benzyl-4[...]piperidines | Van der Waals volume, topochemical index | Acetylcholinesterase inhibition | nih.gov |

| Phenylalkylamines | Pi-like near frontier orbital energies, nodal orientations | Hallucinogenic activity | researchgate.net |

This table illustrates the types of descriptors employed in QSAR studies of structurally related compounds.

Molecular Interaction Studies and Binding Mechanisms through Computational Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interaction of a ligand with a biological target at the molecular level. These methods can predict binding affinities, identify key interacting residues, and elucidate binding mechanisms.

Although specific molecular docking studies for "this compound" were not found in the reviewed literature, studies on analogous compounds provide a framework for how such an investigation would be conducted. For example, a computational study on substituted 2,6-diarylidene cyclohexanone analogs as potent pyridoxal (B1214274) kinase inhibitors involved molecular docking to predict binding modes and scores. nih.gov The crystal structure of the target protein was retrieved from the Protein Data Bank (PDB), and docking simulations were performed to place the ligands into the active site. nih.gov

In a study of 4-methoxybenzaldehyde (B44291), molecular docking was used to investigate its interaction with various biological targets. japsonline.com Similarly, research on 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone and related compounds employed molecular docking to evaluate their potential to inhibit cyclooxygenase enzymes. These studies typically involve preparing the protein and ligand structures, performing the docking calculations, and analyzing the resulting poses and interactions, such as hydrogen bonds and hydrophobic contacts.

A hypothetical molecular docking study of "this compound" would involve selecting a relevant protein target, preparing the 3D structures of both the protein and the ligand, and using docking software to predict the binding conformation and affinity. The results would provide insights into the potential biological activity of the compound.

Table 4: Molecular Docking Data for Related Compounds and Targets

| Ligand | Protein Target (PDB ID) | Docking Software | Key Findings | Reference |

| Substituted 2,6-diarylidene cyclohexanone analogs | Pyridoxal kinase (6K91) | Molegro Virtual Docker | Designed analogs showed higher docking scores than the reference drug. | nih.gov |

| 4-methoxybenzaldehyde | Not specified in abstract | Glide module (Schrodinger) | Significant docking scores observed for some ligands. | japsonline.com |

| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Cyclooxygenase | MOE | O atoms from the ketone interact with ARG120 and TYR355. |

This table provides examples of molecular docking studies on analogous compounds, highlighting the type of information that can be obtained.

Catalytic Applications and Synthetic Utilities

Role as a Synthetic Intermediate in Organic Chemistry

4-(4-Methoxy-benzyl)-cyclohexanone serves as a crucial building block and synthetic intermediate in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the ketone functional group allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalization.

A significant application of this scaffold is in the synthesis of alkaloids containing the morphan (2-azabicyclo[3.3.1]nonane) core. nih.govresearchgate.net This structural motif is present in over 300 natural products, including the daphniphyllum and manzamine families of alkaloids. nih.gov Asymmetric synthesis of the morphan scaffold can be achieved through the organocatalytic desymmetrization of a prochiral 4-substituted cyclohexanone (B45756). nih.govwhiterose.ac.uk For instance, an intramolecular Michael addition of a ketone to an α,β-unsaturated ester tethered at the 4-position can be catalyzed by a primary amine organocatalyst, affording the bicyclic morphan product with high enantioselectivity (up to 99% ee) and as a single diastereomer. nih.gov This strategy has been successfully applied to various substrates, demonstrating its utility in accessing these complex and biologically relevant molecules. nih.govnih.gov

Table 1: Organocatalytic Desymmetrization for Morphan Scaffold Synthesis This table presents data on the synthesis of morphan derivatives from related 4-substituted cyclohexanone precursors, illustrating the synthetic utility of this class of compounds.

| Substrate C4-Substituent | N-Protecting Group | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl | Ethyl | 20 | 144 | 60 | 96 | >98:2 | nih.gov |

| Ethyl | - | 20 | 168 | 65 | 84 | >98:2 | nih.gov |

| Isopropyl | - | 20 | 168 | 60 | 83 | >98:2 | nih.gov |

Furthermore, derivatives of 4-(4-methoxyphenyl)cyclohexanone (B1589243) are key intermediates in the synthesis of liquid crystals. The compound can be transformed into cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids, which are then esterified to produce materials with mesomorphic properties. osti.gov Its role as a precursor extends to agrochemicals as well; related structures like 4-methoxycyclohexanone (B142444) are important intermediates for insecticides such as spirotetramat. google.com

Development of Chiral Ligands

The use of this compound as a direct precursor for the synthesis of chiral ligands is not extensively documented in scientific literature. The development of chiral ligands often starts from molecules with existing stereocenters or those that can be readily resolved or asymmetrically transformed. While the reduction of the ketone in this compound can generate a chiral alcohol, which is a common step in ligand synthesis, this specific pathway originating from this particular ketone appears to be an underexplored area of research.

Applications in Material Science (e.g., Functional Materials)

The 4-(4-methoxyphenyl)cyclohexanone scaffold is a valuable precursor for functional materials, most notably liquid crystals. researchgate.net The trans- and cis-isomers of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid, synthesized from the parent ketone, can be converted into their 4-cyanophenyl esters. osti.gov The resulting trans-isomers exhibit nematic liquid-crystalline properties, which are crucial for applications in displays and optical devices. osti.gov The presence of the rigid cyclohexyl and phenyl groups contributes to the formation of the stable mesophase required for liquid crystal behavior. osti.gov

Table 2: Mesomorphic Properties of a Derivative of 4-(4-Methoxyphenyl)cyclohexanone This table shows the phase transition temperatures for a liquid crystalline compound synthesized from a 4-(4-methoxyphenyl)cyclohexanone derivative.

| Compound | Transition Temperature (°C) | Reference |

|---|---|---|

| 4-Cyanophenyl trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylate | Crystalline to Nematic: 146 | osti.gov |

| Nematic to Isotropic: 245 | osti.gov |

Additionally, the broader class of cyclohexanone-based chalcones, which can be synthesized via Claisen-Schmidt condensation of cyclohexanone and various benzaldehydes, has been investigated for several material applications. nih.govacs.org These materials have shown potential as nonlinear optical (NLO) materials, pH sensors, and even as additives to improve the efficiency of biofuels. nih.govthecmrs.in While these chalcones are not typically synthesized from the pre-functionalized this compound, their properties highlight the versatility of the cyclohexanone core in creating advanced functional materials. nih.govresearchgate.net

Role in Electrocatalysis and Green Chemical Processes

The application of this compound in electrocatalysis is an emerging area. While direct electrocatalytic studies on this specific molecule are limited, its structural motifs are relevant in modern green chemistry. For instance, photocatalysis, a key green technology, has shown that enones featuring electron-rich 4-methoxyphenyl (B3050149) ketone groups can exhibit enhanced reactivity, suggesting the potential for this compound to participate efficiently in light-driven transformations. acs.org

From a green synthesis perspective, the production of 4-substituted cyclohexanones is itself an area of interest. google.com Environmentally friendly methods have been developed that avoid stoichiometric, polluting oxidants like chromates. google.com One such route involves the catalytic hydrogenation of a 4-substituted phenol (B47542) to the corresponding cyclohexanol (B46403), followed by a clean oxidation step using molecular oxygen as the oxidant, which generates water as the only byproduct. google.com This approach aligns with the principles of green chemistry by using catalytic processes and benign reagents. kahedu.edu.in The development of flow chemistry techniques for related syntheses, such as for 4-(4-methoxyphenyl)butan-2-one, further contributes to greener manufacturing by enabling better control, reduced reaction times, and easier scale-up. beilstein-journals.org

Biomimetic and Biocatalytic Transformations

Biocatalytic reduction of ketones to chiral alcohols is a cornerstone of green chemistry, providing access to enantiomerically pure compounds for the pharmaceutical industry. academie-sciences.fr While direct enzymatic reduction of this compound is not widely reported, studies on closely related analogues demonstrate the feasibility of this approach.

Ketoreductases (KREDs) are a class of enzymes highly effective for this transformation. For example, the bioreduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, a key intermediate for the anti-inflammatory drug Apremilast, has been achieved using a KRED, yielding the desired chiral alcohol with high enantiomeric excess. scielo.br Similarly, carbonyl reductases have been successfully employed for the stereoselective reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate analogues, including a 4-methoxyphenyl substituted variant. rsc.org These enzymes can produce different stereoisomers of the corresponding chiral hydroxypiperidines, which are valuable pharmaceutical building blocks. rsc.org Another relevant enzyme class is cyclohexanone monooxygenase (CHMO), which is known to act on cyclohexanone scaffolds, for example, in performing enzymatic sulfoxidation reactions. illinois.edu These examples strongly suggest that this compound is a viable substrate for enzymatic reduction using appropriate ketoreductases to produce valuable chiral alcohols.

The use of whole cells (fungi, yeast, plant cells) as biocatalysts offers a cost-effective alternative to isolated enzymes, as it avoids expensive enzyme purification and provides cofactor regeneration in situ. mdpi.com Biotransformation studies on ketones with structures related to this compound have shown promising results. For instance, whole cells of the fungus Penicillium citrinum have been used to reduce 1-(4-methoxyphenyl)-ethanone to the corresponding (S)-alcohol with excellent conversion (95%) and enantioselectivity (>99%). mdpi.com

Yeast strains, such as Yarrowia lipolytica, have also been employed as biocatalysts for the transformation of related molecules like methoxychalcones. mdpi.com This yeast is particularly attractive for industrial applications as it is recognized as a novel food, minimizing the risk of toxic byproducts. mdpi.com While extensive research has been conducted on the biotransformation of the isomeric 2-(4-methoxybenzyl)-cyclohexanone and its cyclopentanone (B42830) analogue by plant cell cultures like Solanum aviculare and Rheum palmatum, similar detailed studies on the 4-substituted isomer are not as prevalent. cas.czresearchgate.net The existing research on related substrates, however, indicates a strong potential for the successful biotransformation of this compound using whole-cell systems to yield valuable chiral products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.